molecular formula C8H10O3 B7767714 2,3-Dimethoxyphenol CAS No. 25155-26-4

2,3-Dimethoxyphenol

Cat. No.: B7767714
CAS No.: 25155-26-4
M. Wt: 154.16 g/mol
InChI Key: QSZCGGBDNYTQHH-UHFFFAOYSA-N
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Description

2,3-Dimethoxyphenol, also known as 1-Hydroxy-2,3-dimethoxybenzene, is an organic compound with the molecular formula C8H10O3. It is a derivative of phenol, characterized by the presence of two methoxy groups (-OCH3) attached to the benzene ring at the 2nd and 3rd positions. This compound is a colorless to light brown crystalline solid, known for its aromatic properties and its role as an intermediate in organic synthesis .

Biochemical Analysis

Biochemical Properties

2,3-Dimethoxyphenol has been found to interact with enzymes such as laccases . Laccases are broad-spectrum biocatalysts that have been used to degrade several compounds, including this compound . The optimal pH for the interaction of this compound with laccases from B. subtilis, B. clausii, and Streptomyces coelicolor are pH 7, 8, and 9, respectively .

Cellular Effects

It is known that phenolic compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that phenolic compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that phenolic compounds can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that phenolic compounds can have threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that phenolic compounds can interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that phenolic compounds can interact with transporters or binding proteins and can have effects on their localization or accumulation .

Subcellular Localization

It is known that phenolic compounds can have targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyphenol can be synthesized through the methylation of pyrogallol (1,2,3-trihydroxybenzene). The process involves the reaction of pyrogallol with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but may involve more efficient and scalable methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2,6-Dimethoxyphenol: Similar structure but with methoxy groups at the 2nd and 6th positions.

    3,4-Dimethoxyphenol: Methoxy groups at the 3rd and 4th positions.

    Guaiacol (2-Methoxyphenol): Only one methoxy group at the 2nd position.

Uniqueness: 2,3-Dimethoxyphenol is unique due to its specific substitution pattern, which influences its reactivity and properties. The presence of methoxy groups at the 2nd and 3rd positions enhances its electron-donating ability, making it a more effective antioxidant compared to its isomers .

Properties

IUPAC Name

2,3-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZCGGBDNYTQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179832
Record name Phenol, dimethoxy-
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Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5150-42-5, 25155-26-4
Record name 2,3-Dimethoxyphenol
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Record name 2,3-Dimethoxyphenol
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Record name Phenol, dimethoxy-
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Record name 2,3-Dimethoxyphenol
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Record name Phenol, dimethoxy-
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Record name 2,3-dimethoxyphenol
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Record name 2,3-DIMETHOXYPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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